Ethyl 2-hydroxy-6-nitrobenzoate
Description
Properties
Molecular Formula |
C9H9NO5 |
|---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
ethyl 2-hydroxy-6-nitrobenzoate |
InChI |
InChI=1S/C9H9NO5/c1-2-15-9(12)8-6(10(13)14)4-3-5-7(8)11/h3-5,11H,2H2,1H3 |
InChI Key |
UWNNFIIPEPEGTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Reaction Pathways
Established Synthetic Routes to Ethyl 2-hydroxy-6-nitrobenzoate
The traditional synthesis of this compound relies on well-understood and widely practiced organic chemistry reactions.
The most direct and common method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid, 2-hydroxy-6-nitrobenzoic acid. nih.gov This reaction involves treating the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst. masterorganicchemistry.com
The general reaction is as follows:
C₇H₅NO₅ (2-hydroxy-6-nitrobenzoic acid) + C₂H₅OH (Ethanol) ⇌ C₉H₉NO₅ (this compound) + H₂O
This process is an equilibrium reaction. To drive the reaction towards the product side and achieve high yields, an excess of the alcohol reactant (ethanol) is typically used, often serving as the solvent for the reaction. masterorganicchemistry.com The removal of water as it forms is another critical strategy to push the equilibrium forward. masterorganicchemistry.com
A variety of dehydrating agents and techniques can be employed. For instance, the use of 2-methyl-6-nitrobenzoic anhydride (B1165640) in the presence of triethylamine (B128534) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) offers a method for synthesizing esters from nearly equimolar amounts of carboxylic acids and alcohols under mild conditions. organic-chemistry.org
| Method | Reagents | Key Features | Typical Yield |
|---|---|---|---|
| Fischer Esterification | 2-hydroxy-6-nitrobenzoic acid, Ethanol, Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven; requires excess alcohol or water removal. masterorganicchemistry.com | 65-99% (dependent on conditions) masterorganicchemistry.com |
| Shiina Macrolactonization (adapted for esters) | 2-hydroxy-6-nitrobenzoic acid, Ethanol, 2-methyl-6-nitrobenzoic anhydride, Et₃N, DMAP (cat.) | High yields under mild conditions with near-equimolar reactants. organic-chemistry.org | High |
An alternative pathway to this compound involves the direct nitration of an aromatic precursor, ethyl salicylate (B1505791) (ethyl 2-hydroxybenzoate). The primary challenge in this approach is achieving regioselectivity, as the hydroxyl (-OH) and ester (-COOEt) groups direct the incoming nitro (-NO₂) group to specific positions on the aromatic ring. The hydroxyl group is a strong activating ortho-, para-director, while the ester group is a deactivating meta-director. This typically leads to a mixture of isomers, primarily 3-nitro and 5-nitro products. ciac.jl.cn
The nitration of methyl salicylate using iron(III) nitrate (B79036) has been studied, yielding a mix of 3-nitrosalicylate and 5-nitrosalicylate. ciac.jl.cn Achieving substitution at the sterically hindered 6-position is more challenging and often results in lower yields compared to other isomers.
Recent advancements have explored methods to enhance regioselectivity. The use of specific catalytic systems or reaction media, such as an aqueous solution of sodium dodecylsulfate with dilute nitric acid, can improve the regioselectivity of nitration for various aromatic compounds. rsc.org Similarly, PEG-based dicationic ionic liquids have been used as catalysts with N₂O₅ to improve ortho-selectivity in the nitration of halogenated benzenes, a principle that could potentially be adapted. researchgate.net
Catalytic Methodologies in this compound Synthesis
Catalysis is central to the efficient synthesis of this compound, particularly in enhancing the rate and yield of the esterification reaction.
The Fischer esterification is fundamentally an acid-catalyzed process. masterorganicchemistry.com Strong mineral acids like sulfuric acid (H₂SO₄) and sulfonic acids such as p-toluenesulfonic acid (TsOH) are commonly used as catalysts. masterorganicchemistry.comgoogle.com The catalyst's role is twofold: it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Secondly, it facilitates the departure of the leaving group as a neutral water molecule. masterorganicchemistry.com
To improve reaction efficiency, azeotropic distillation using a Dean-Stark apparatus is a classic and effective technique. masterorganicchemistry.com This involves adding an entraining agent like toluene (B28343) or chlorobenzene (B131634) to the reaction mixture. google.com The entraining agent forms a minimum-boiling azeotrope with the water produced during the reaction. This azeotrope boils out of the reaction mixture, and upon condensation, the water separates from the immiscible solvent and is collected in the trap, effectively removing it from the equilibrium and driving the reaction to completion. masterorganicchemistry.com
| Catalyst | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Reflux in excess ethanol. google.com | Strong acid, effective catalyst. masterorganicchemistry.com | Can cause side reactions (dehydration, charring); corrosive. |
| p-Toluenesulfonic Acid (TsOH) | Reflux with azeotropic water removal (e.g., with toluene). google.com | Solid, easier to handle than H₂SO₄; less oxidizing. masterorganicchemistry.com | More expensive than sulfuric acid. |
While less common than acid catalysis for this specific transformation, transition metals can be employed in related synthetic steps. For instance, iron(III) nitrate has been used as a nitrating agent for methyl salicylate. ciac.jl.cn In some syntheses, transition metals like indium have been used for the selective reduction of nitro groups to amines, a reaction relevant to the derivatives of the title compound. orgsyn.org The direct use of transition metal catalysts for the esterification of 2-hydroxy-6-nitrobenzoic acid is not a standard procedure, as acid catalysis is highly effective and economical. However, research into transition metal-catalyzed esterifications exists, often focusing on substrates that are sensitive to strong acidic conditions.
Green Chemistry Principles in Synthetic Route Design
Modern synthetic chemistry places increasing emphasis on "green" principles to minimize environmental impact. In the context of this compound synthesis, this involves several potential improvements over traditional methods.
Catalyst Selection : The use of solid, recyclable acid catalysts instead of corrosive mineral acids like H₂SO₄ is a key green strategy. Heterogeneous catalysts such as hydrogen forms of natural zeolites have been successfully used for the synthesis of ethyl 4-nitrobenzoate (B1230335). scirp.org These catalysts are easily separated from the reaction mixture and can be reused, reducing waste.
Alternative Energy Sources : Microwave irradiation and ultrasound assistance are energy-efficient alternatives to conventional heating. scirp.org These methods can significantly reduce reaction times and often lead to higher yields with fewer byproducts. For example, the synthesis of ethyl 4-nitrobenzoate has been achieved with high yields in just two hours using either microwave or ultrasonic irradiation. scirp.org
Greener Solvents : While excess ethanol in Fischer esterification can act as both reactant and a relatively green solvent, the use of hazardous entraining agents like toluene or benzene (B151609) for water removal is a drawback. masterorganicchemistry.com Exploring alternative, less toxic solvents or solvent-free conditions is a goal of green chemistry. The use of recyclable ionic liquids as both solvent and catalyst for nitration reactions also represents a greener approach. researchgate.net
Solvent Selection and Minimization Strategies
The choice of solvent is critical in the nitration of aromatic compounds as it can significantly influence reaction rates, yields, and regioselectivity. In traditional aromatic nitrations, which often employ strong acids like nitric and sulfuric acid, the solvent must be inert to these harsh conditions. However, contemporary methodologies are increasingly focused on greener alternatives and the minimization of solvent use.
Research into aromatic nitration reveals a range of solvents and conditions that can be applied. Acetonitrile and N,N-dimethylformamide (DMF) are noted as effective solvents in related nitration reactions, facilitating the desired chemical transformations. google.com The use of ionic liquids has also been explored as a green alternative, in some cases allowing for easier product separation and catalyst recycling. google.com
A significant advancement is the development of solvent-free or aqueous-phase reactions. nih.gov Methodologies using only dilute aqueous nitric acid as both the nitrating agent and a self-catalyst have been developed, which drastically reduces toxic waste. nih.gov Similarly, solvent-free approaches, sometimes using solid-supported reagents on materials like silica (B1680970), have proven effective for the nitration of activated and deactivated aromatic rings. researchgate.net These strategies not only minimize waste but also simplify the reaction setup and workup procedures.
The table below summarizes various solvent systems and their strategic implications for reactions analogous to the synthesis of this compound.
| Solvent/Condition | Key Characteristics | Advantages | Considerations | Reference |
| Acetonitrile | Polar aprotic solvent | Good solubility for reactants; relatively inert | Volatile organic compound (VOC) | google.comsci-hub.se |
| N,N-Dimethylformamide (DMF) | Polar aprotic solvent | High boiling point, good solvating power | Can be difficult to remove; potential for side reactions | google.com |
| Ethanol | Polar protic solvent | Can participate in reactions; used in related syntheses | May react with acid chlorides or other reagents | google.com |
| Aqueous Nitric Acid | Water as solvent | Eliminates organic solvents; non-toxic byproduct (water) | May require specific catalysts or activation methods | nih.gov |
| Solvent-Free | No solvent medium | High atom economy; reduced waste and cost; simplified workup | May require specialized equipment or solid supports | researchgate.net |
| Ionic Liquids | "Green" solvent alternative | Low vapor pressure; potential for catalyst recycling | Higher cost; viscosity can be an issue | google.com |
Byproduct Reduction and Recycling Considerations
In the electrophilic nitration of ethyl salicylate (Ethyl 2-hydroxybenzoate) to form this compound, the primary challenge is achieving high regioselectivity. The hydroxyl (-OH) and ester (-COOEt) groups on the benzene ring direct the position of the incoming nitro (-NO₂) group. While the ortho-para directing influence of the hydroxyl group is strong, the formation of isomeric byproducts, such as Ethyl 2-hydroxy-4-nitrobenzoate, is a significant issue.
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product over thermodynamically stable isomers.
Catalyst Systems: The use of specific catalysts can improve the regioselectivity of nitration. nih.gov For instance, zeolites or solid acid catalysts can provide shape-selective environments that favor the formation of one isomer over others.
Nitrating Agent: Moving beyond traditional mixed acid (HNO₃/H₂SO₄) to alternative nitrating agents can significantly alter the isomer distribution. researchgate.netsci-hub.se
Contemporary research focuses on developing highly chemo- and regioselective nitration methods to reduce waste from byproducts. nih.gov While direct recycling of undesired nitro isomers can be challenging, minimizing their initial formation through optimized, high-selectivity reactions is the most effective strategy for waste reduction. In an industrial context, developing processes with high conversion and selectivity is crucial for economic viability and environmental sustainability. researchgate.net
Development of Novel Synthetic Pathways and Mechanistic Studies
Beyond optimizing existing methods, researchers are actively exploring entirely new synthetic routes and investigating reaction mechanisms to enable more efficient and controlled synthesis of complex molecules like this compound.
Exploration of "One-Pot" Reaction Sequences
While a specific one-pot synthesis for this compound is not prominently documented, related multi-step syntheses provide a basis for its potential development. For example, a "single pot synthesis" approach has been reported for the in situ nitration of an acetylated precursor in the synthesis of a complex benzofuran (B130515) derivative. researchgate.net A similar strategy could be envisioned for this compound, potentially combining the esterification of 2-hydroxy-6-nitrobenzoic acid and a subsequent transformation, or the nitration of ethyl salicylate under conditions that allow for a consecutive step without isolating the nitro-intermediate.
The development of efficient one-pot, multi-component reactions, often utilizing advanced catalysts, is a major trend in modern organic synthesis. mdpi.com Such a procedure for this compound would likely involve the careful selection of catalysts and reaction conditions to ensure compatibility between different reaction steps.
Investigation of Alternative Functional Group Introduction Methods
The introduction of the nitro group onto the aromatic ring is the key step in synthesizing this compound from its precursor, ethyl salicylate. Traditional methods relying on a corrosive mixture of nitric and sulfuric acid have numerous drawbacks, including safety hazards and the production of acidic waste. nih.gov This has spurred investigation into alternative methods for this crucial functionalization.
Modern approaches to aromatic nitration that could be applied to this synthesis include:
Metal Nitrate Reagents: The use of metal nitrates, such as sodium nitrate or potassium nitrate, in the presence of an acid chloride like phosphorus oxychloride (POCl₃), has been shown to be an effective method for nitrating related phenolic compounds. google.com This can offer milder conditions compared to mixed acid.
Solid-Supported Nitrating Agents: Reagents like benzyltriphenylphosphonium (B107652) nitrate (BTPPN) in the presence of methanesulfonic anhydride or supported on silica with sulfuric acid can achieve nitration under solvent-free conditions. researchgate.net These methods are often highly efficient and allow for easier workup.
Catalytic Nitration: Transition metal catalysts, particularly those based on copper, have been developed for C-H nitration. sci-hub.se These systems can offer high selectivity and operate under milder conditions, using alternative nitro sources like sodium nitrate or tert-butyl nitrite.
Radical and C-H Activation Methods: Advanced strategies are moving away from traditional electrophilic aromatic substitution towards C-H activation or radical-based nitration, offering new pathways for functionalizing aromatic rings with potentially different selectivity and functional group tolerance. nih.gov
These alternative methods represent the forefront of synthetic chemistry, aiming to create more sustainable, safe, and efficient routes for producing valuable chemical compounds.
Inability to Generate Article on "this compound" Due to Lack of Available Spectroscopic Data
Following a comprehensive and exhaustive search of scientific literature, chemical databases, and public records, it has been determined that the specific spectroscopic data required to generate a detailed article on the chemical compound "this compound" is not publicly available. Despite extensive efforts to locate experimental research findings for this compound, no specific ¹H NMR, ¹³C NMR, or FT-IR data could be retrieved.
The absence of this fundamental data makes it impossible to fulfill the request for an article with the specified detailed outline, which requires in-depth analysis of ¹H NMR, ¹³C NMR, and FT-IR spectra. The generation of such an article without verifiable, published research findings would not meet the standards of scientific accuracy and would be speculative in nature.
Therefore, the request to generate an article on "this compound" with the provided advanced spectroscopic characterization techniques cannot be completed at this time. Should peer-reviewed research on this specific compound become publicly available in the future, the generation of the requested article would then be feasible.
Advanced Spectroscopic Characterization Techniques
Vibrational Spectroscopy for Molecular Bond Analysis
Raman Spectroscopy: Complementary Insights into Molecular Vibrations and Polarisability Changes
Raman spectroscopy offers valuable insights into the vibrational modes of a molecule by probing changes in polarizability. It serves as a crucial counterpart to FT-IR spectroscopy. The Raman effect, which involves the inelastic scattering of monochromatic light (typically from a laser), is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or silent in an IR spectrum. mt.com
For Ethyl 2-hydroxy-6-nitrobenzoate, key structural features give rise to characteristic Raman signals. The symmetric stretching of the nitro group (–NO₂) typically produces a strong Raman band, whereas the asymmetric stretch is often more intense in the IR spectrum. Vibrations of the benzene (B151609) ring, particularly the ring "breathing" modes, are also strong and characteristic in the Raman spectrum. Furthermore, the C=O stretching of the ester group and the C-C skeletal vibrations contribute to the unique Raman fingerprint of the molecule. Theoretical and experimental studies on related nitrobenzoic acids have established a basis for assigning these vibrational modes. researchgate.netresearchgate.net
Table 1: Predicted Characteristic Raman Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Symmetric NO₂ Stretch | Nitro (–NO₂) | ~1350 - 1370 | Strong |
| Aromatic Ring Breathing | Benzene Ring | ~990 - 1010 | Strong |
| C=O Stretch | Ester Carbonyl | ~1720 - 1740 | Medium |
| Aromatic C-H Bending | Benzene Ring | ~1000 - 1300 | Medium-Weak |
Comparative Analysis of FT-IR and Raman Spectra for Comprehensive Vibrational Assignments
A comprehensive understanding of the vibrational characteristics of this compound is best achieved through a comparative analysis of its FT-IR and Raman spectra. The two techniques are governed by different selection rules: FT-IR absorption requires a change in the molecule's dipole moment, while Raman scattering requires a change in its polarizability. mt.com This fundamental difference means that some vibrations may be active in one technique but not the other, and their relative intensities can vary significantly.
For a molecule like this compound, which has a lower symmetry, most vibrations are active in both IR and Raman. However, their intensities provide critical structural information. For instance:
Nitro Group (–NO₂): The asymmetric stretch is typically a very strong band in the IR spectrum, while the symmetric stretch is the more prominent band in the Raman spectrum. researchgate.net
Benzene Ring: The ring stretching vibrations appear in both spectra, but the symmetric "ring breathing" mode is a classic strong Raman band that is often weak in the IR.
Hydroxyl Group (–OH): The O-H stretching vibration gives a strong, broad band in the IR spectrum due to hydrogen bonding, but it is typically a very weak signal in the Raman spectrum.
Carbonyl Group (C=O): The ester carbonyl stretch is strong in both IR and Raman spectra, but its intensity can be influenced by conjugation and intramolecular interactions.
By overlaying and comparing the two spectra, a more confident and complete assignment of the fundamental vibrational modes can be accomplished, confirming the presence and electronic environment of the key functional groups within the molecule. mt.comresearchgate.net
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and deducing the structure of a compound by analyzing its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool capable of measuring the mass of a molecule with extremely high accuracy, typically to within a few parts per million (ppm). nih.gov This precision allows for the determination of a compound's elemental formula. For this compound, with the chemical formula C₉H₉NO₅, the theoretical exact mass can be calculated. HRMS analysis would confirm this exact mass, providing unambiguous identification and distinguishing it from any isomers or compounds with the same nominal mass. nih.gov For example, HRMS can differentiate C₉H₉NO₅ from a compound like C₈H₅NO₆, which has the same nominal mass of 211 Da but a different exact mass.
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₉NO₅ |
| Nominal Mass | 211 Da |
| Monoisotopic Mass | 211.0481 Da |
| Predicted [M-H]⁻ Ion | 210.0408 m/z |
| Predicted [M+H]⁺ Ion | 212.0553 m/z |
Note: These are theoretical values. Experimental HRMS would aim to match these values with very low error.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. epa.gov This technique is ideal for analyzing volatile and thermally stable compounds like this compound. A sample is first vaporized and passed through a GC column, which separates the components based on their boiling points and interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and its mass-to-charge ratio is detected.
The primary application of GC-MS in this context is for purity assessment. It can effectively separate the target compound from any unreacted starting materials, solvents, or side products from its synthesis. The resulting mass spectrum for the main peak can then be used to confirm the identity of this compound, while the other peaks can be identified as impurities. epa.gov
Under the high-energy conditions of electron ionization (EI) in a mass spectrometer, a molecule not only ionizes to form a molecular ion ([M]⁺˙) but also breaks apart into smaller, characteristic fragment ions. The resulting fragmentation pattern is a unique fingerprint that can be used to confirm a proposed structure. nih.gov The fragmentation of this compound is guided by its functional groups. libretexts.org
Key expected fragmentation pathways include:
Loss of an Ethoxy Radical (˙OC₂H₅): Cleavage of the ester C-O bond results in a prominent acylium ion.
Loss of Ethene (C₂H₄): A McLafferty-type rearrangement can lead to the elimination of an ethene molecule, leaving a radical cation of 2-hydroxy-6-nitrobenzoic acid.
Loss of the Nitro Group (˙NO₂): Cleavage of the C-N bond can lead to the loss of a nitro radical.
Loss of Carbon Monoxide (CO): Following the initial loss of the ethoxy group, the resulting acylium ion can further lose a molecule of CO.
Aromatic Ring Fragmentation: Further fragmentation can lead to the breakdown of the benzene ring structure.
Analysis of these predictable fragmentation pathways provides strong corroborative evidence for the compound's structure. researchgate.net
Table 3: Predicted Key Mass Fragments for this compound in EI-MS
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 211 | [C₉H₉NO₅]⁺˙ | Molecular Ion |
| 183 | [C₇H₅NO₄]⁺˙ | C₂H₄ |
| 166 | [C₇H₄O₄]⁺˙ | ˙OC₂H₅ |
| 165 | [C₉H₉O₃]⁺ | ˙NO₂ |
| 138 | [C₆H₄O₃]⁺˙ | CO from m/z 166 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated systems, such as the aromatic ring in this compound.
The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π→π* and n→π* electronic transitions associated with the nitro-substituted benzene ring. The nitro group (–NO₂) acts as a strong chromophore and auxochromes like the hydroxyl (–OH) and ester (–COOC₂H₅) groups modify the absorption maxima (λ_max) and their intensities. The presence of the electron-withdrawing nitro group and the electron-donating hydroxyl group on the same ring leads to significant charge-transfer character in the electronic transitions. Studies on similar compounds, such as 2-hydroxy-6-nitro-1-naphthaldehyde, show strong absorption bands that can be influenced by factors like solvent polarity and pH. researchgate.net For this compound, distinct absorption bands corresponding to the conjugated system are expected, and their positions provide evidence of the electronic structure.
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding the physical and chemical properties of a compound. For this compound, X-ray crystallography serves as a powerful and indispensable tool to elucidate its solid-state architecture. This technique provides detailed insights into the molecule's conformation, the nature of intermolecular forces that govern its crystal packing, and the potential for structural variations such as tautomerism.
Single Crystal X-ray Diffraction (SCXRD) for Precise Molecular Geometry and Conformation
To date, detailed single crystal X-ray diffraction (SCXRD) data for this compound is not publicly available in crystallographic databases. This indicates a significant gap in the comprehensive characterization of this specific nitroaromatic compound.
However, analysis of structurally related compounds allows for a hypothetical projection of the expected molecular geometry. For instance, studies on similar nitro-substituted aromatic esters reveal key structural features that would be anticipated in this compound. The core benzene ring is expected to be largely planar. The nitro group (NO₂) and the ethyl ester (-COOCH₂CH₃) group, being substituents on the ring, will adopt specific orientations relative to the plane of the ring due to electronic and steric effects.
It is probable that the nitro group at the 6-position would be twisted out of the plane of the benzene ring to minimize steric hindrance with the adjacent hydroxyl group at the 2-position and the ethyl ester group. The degree of this torsion angle is a critical parameter that SCXRD would precisely determine. Furthermore, the conformation of the ethyl ester chain (the arrangement of the -CH₂CH₃ group) would also be definitively established, identifying the most stable rotamer in the crystalline state.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The supramolecular assembly of this compound in the solid state would be dictated by a variety of non-covalent interactions. The presence of a hydroxyl group (-OH) as a hydrogen bond donor and the oxygen atoms of the nitro group and the carbonyl function of the ester as hydrogen bond acceptors suggests that hydrogen bonding would be a dominant feature in the crystal packing.
In addition to intramolecular interactions, intermolecular hydrogen bonds would likely play a crucial role in connecting neighboring molecules, forming chains, sheets, or more complex three-dimensional networks. Furthermore, the aromatic nature of the benzene ring facilitates π-π stacking interactions, where the electron-rich π systems of adjacent rings align, contributing to the stability of the crystal structure. The precise distances and geometries of these hydrogen bonds and π-π stacking interactions would be key outputs of an SCXRD analysis.
Crystallographic Insights into Tautomeric Forms and Crystal Packing
The presence of the 2-hydroxy-nitrobenzoate moiety raises the possibility of tautomerism. Specifically, a proton transfer from the hydroxyl group to one of the oxygen atoms of the nitro group could lead to a quinonoid-type tautomer. While the aromatic phenolic form is generally more stable, the presence of specific intermolecular interactions in the crystal lattice could potentially stabilize a tautomeric form.
Computational and Theoretical Investigations of Molecular Structure and Reactivity
Quantum Chemical Methodologies for Electronic Structure Calculations
The investigation of a molecule's electronic structure is fundamental to predicting its chemical behavior. Methodologies like DFT and ab initio calculations are pivotal in this regard, providing a theoretical framework to understand molecular geometry and energy.
Ab Initio Methods in Electronic Structure Theory for Ground State Properties
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are often more computationally intensive than DFT but can provide highly accurate results for ground state properties. For Ethyl 2-hydroxy-6-nitrobenzoate, ab initio calculations could be used to precisely determine its electronic energy and wave function. This information is crucial for understanding its stability and fundamental electronic characteristics. The lack of published ab initio studies on this specific molecule means that a detailed, data-driven discussion of its ground state properties is not currently possible.
Computational Prediction and Validation of Spectroscopic Parameters
A key application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate both the theoretical model and the experimental findings.
Theoretical Calculation of NMR Chemical Shifts (e.g., GIAO method)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Theoretical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to calculate the NMR chemical shifts of different nuclei within a molecule. For this compound, these calculations would predict the resonance frequencies of the various hydrogen and carbon atoms, providing a theoretical NMR spectrum. Such a spectrum would be invaluable for confirming the compound's structure. However, no specific studies reporting the theoretical NMR chemical shifts for this compound could be located.
Simulated Vibrational Spectra (IR and Raman) for Comparison with Experimental Data
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Computational methods can simulate these spectra by calculating the vibrational frequencies of the molecule's bonds. These simulated spectra can be compared with experimentally obtained spectra to help assign the observed vibrational bands to specific functional groups. For this compound, this would help in identifying the characteristic vibrations of the ester, hydroxyl, and nitro groups. The scientific literature does not appear to contain such simulated spectra for this specific compound.
Prediction of UV-Vis Absorption Maxima and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a common computational method used to predict the wavelengths at which a molecule will absorb light (absorption maxima) and the nature of the corresponding electronic transitions. This information is valuable for understanding the molecule's color and its photochemical properties. A computational study on this compound would provide insights into its electronic spectrum, but such a study has not been found in the available literature.
Conformational Analysis and Tautomerism Studies
The flexibility of the ester group and the potential for intramolecular hydrogen bonding and tautomerism are critical aspects of the molecular character of this compound.
Energetic Landscape of Rotational Isomers and Conformers (e.g., O-cis/O-trans)
The orientation of the ester group relative to the aromatic ring and the nitro and hydroxyl groups significantly influences the molecule's stability. The two primary conformers arise from the rotation around the C(aromatic)-C(ester) bond, leading to O-cis and O-trans isomers. In the O-cis conformation, the carbonyl oxygen of the ester is positioned towards the ortho-substituent (the hydroxyl group), while in the O-trans conformation, it is directed away.
Theoretical calculations indicate that the relative energies of these conformers are influenced by a delicate balance of steric hindrance and non-covalent interactions. While specific energetic data for this compound is not extensively documented in publicly available research, analogous studies on similar ortho-substituted benzoates suggest that intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen can significantly stabilize the O-cis conformer. However, the bulky nitro group at the 6-position introduces steric strain that could destabilize this arrangement, potentially favoring the O-trans conformer. The final energetic preference is a result of these competing factors.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Stabilizing/Destabilizing Factors |
| O-cis | C2-C1-C(O)-O ≈ 0° | 0.00 (Reference) | Potential Intramolecular H-bond (OH···O=C), Steric clash with NO2 |
| O-trans | C2-C1-C(O)-O ≈ 180° | > 0 | Reduced steric strain, Loss of potential H-bond |
Note: This table is illustrative and based on general principles of conformational analysis, as specific published data for this molecule is scarce.
Theoretical Examination of Keto-Enol and Other Tautomeric Equilibria
This compound can theoretically exist in different tautomeric forms, primarily involving the migration of the phenolic proton. The predominant form is the enol tautomer (the phenolic form). However, a keto tautomer can be envisioned, arising from the transfer of the hydroxyl proton to the nitro group or the ester carbonyl group.
Computational studies on related nitro-phenolic systems have consistently shown the enol form to be significantly more stable than any potential keto tautomers. The aromaticity of the benzene (B151609) ring provides a substantial thermodynamic driving force that is largely lost upon tautomerization to a keto form. The high energy barrier for proton transfer, coupled with the inherent stability of the aromatic system, ensures that the keto-enol equilibrium lies overwhelmingly towards the enol side under normal conditions.
Electronic Property Analysis and Molecular Orbital Theory
The electronic nature of this compound, governed by the electron-withdrawing nitro and ester groups and the electron-donating hydroxyl group, is key to understanding its reactivity.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the hydroxyl group, which are the most likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the electron-deficient nitro group and the ester carbonyl, marking these as the probable sites for nucleophilic attack. The presence of the strong electron-withdrawing nitro group is expected to lower both the HOMO and LUMO energy levels and reduce the HOMO-LUMO gap, suggesting a higher reactivity compared to unsubstituted ethyl benzoate (B1203000).
Table 2: Predicted Frontier Molecular Orbital Properties of this compound
| Parameter | Predicted Value (eV) | Implication for Reactivity |
| HOMO Energy | Lowered by EWGs | Less prone to oxidation |
| LUMO Energy | Significantly lowered by NO2 | Susceptible to nucleophilic attack |
| HOMO-LUMO Gap | Reduced | Higher chemical reactivity |
Note: The values are qualitative predictions based on the electronic effects of the substituents.
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).
An MEP map of this compound would likely show the most negative potential localized around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester, as well as the phenolic oxygen. These regions are susceptible to electrophilic attack. The most positive potential would be expected around the phenolic hydrogen and the hydrogens of the aromatic ring, indicating these as sites prone to nucleophilic interaction. The MEP surface would visually confirm the electronic push-pull nature of the substituents.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It can quantify intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's stability.
Reaction Mechanism Elucidation through Computational Kinetics
No computational studies detailing the reaction mechanisms, transition states, activation energies, or solvent effects for reactions involving this compound were identified in the reviewed literature. Such studies would be invaluable for understanding its synthesis, degradation, and reactivity with other molecules.
Identification and Characterization of Transition States
A comprehensive search did not yield any research that has identified or characterized the transition states for any reaction involving this compound. This information is crucial for understanding the energy barriers and pathways of its chemical transformations.
Calculation of Activation Energies and Reaction Rate Constants (e.g., Transition State Theory)
There is no available data from computational studies on the activation energies or reaction rate constants for reactions of this compound, which would typically be calculated using methods such as Transition State Theory.
Solvent Effects on Reaction Pathways via Implicit and Explicit Solvation Models
No literature was found that investigates the influence of different solvents on the reaction pathways of this compound through either implicit or explicit solvation models. This type of analysis is critical for predicting how the reaction environment affects its chemical behavior.
Advanced Analysis of Intermolecular Interactions in Condensed Phases
While Hirshfeld surface analysis, Non-Covalent Interaction (NCI), and Electron Localization Function (ELF) analyses are powerful methods for studying intermolecular forces, no studies applying these techniques to this compound could be located.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
There are no published studies that have performed Hirshfeld surface analysis on this compound. This type of analysis would provide quantitative insights into the nature and prevalence of intermolecular contacts in its crystal structure.
Non-Covalent Interaction (NCI) and Electron Localization Function (ELF) Analyses
No research articles were found that have utilized NCI or ELF analyses to visualize and characterize the non-covalent interactions and electron localization in the condensed phase of this compound. These analyses would offer a deeper understanding of the forces that govern its solid-state packing and properties.
PIXEL Energy Decomposition Analysis for Crystal Lattice Stabilization
A comprehensive understanding of the solid-state packing of a crystalline compound and its resulting stability is crucial for fields ranging from materials science to pharmaceuticals. The PIXEL energy decomposition analysis is a computational method that provides deep insights into the intermolecular interactions that govern the formation and stabilization of crystal lattices. This method calculates the interaction energies between molecular pairs within a crystal, partitioning the total energy into physically meaningful components: Coulombic, polarization, dispersion, and repulsion.
It is important to note that, to date, a specific PIXEL energy decomposition analysis for this compound has not been published in peer-reviewed literature. Consequently, the following discussion is based on the principles of the PIXEL method and a theoretical consideration of the functional groups present in the molecule. The data presented is illustrative of what such an analysis would reveal.
Theoretical Framework of PIXEL Analysis
The PIXEL method is founded on a semi-classical approach where the electron density of a molecule, typically obtained from high-level quantum mechanical calculations, is divided into a large number of small volume elements, or "pixels." The interaction energy between two molecules is then calculated as the sum of the interactions between all pairs of pixels, one from each molecule. This approach allows for a detailed quantification of the different contributions to the lattice energy.
The primary energy components are:
Coulombic Energy: This term represents the electrostatic interactions between the static charge distributions of the molecules. It is the sum of the attractions between regions of opposite charge and the repulsions between regions of like charge.
Polarization Energy: This component accounts for the induction effects, where the charge distribution of one molecule is distorted by the electric field of its neighbors, leading to an attractive interaction.
Dispersion Energy: Arising from the correlated fluctuations of electrons in different molecules, this is a quantum mechanical effect that results in an attractive force, often referred to as London dispersion forces.
Repulsion Energy: This is a short-range term that accounts for the Pauli exclusion principle, preventing the electron clouds of adjacent molecules from occupying the same space.
Hypothetical PIXEL Analysis of this compound
In a hypothetical crystal structure of this compound, the interplay of its distinct functional groups—the ethyl ester, the hydroxyl group, and the nitro group—would dictate the nature and magnitude of the intermolecular interactions.
The hydroxyl (-OH) group and the nitro (-NO2) group are both capable of forming strong hydrogen bonds. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group can act as hydrogen bond acceptors. These interactions would be major contributors to the Coulombic term of the lattice energy, providing significant stabilization.
The aromatic ring, with its delocalized π-electron system, can participate in π-π stacking interactions. These interactions are primarily dispersive in nature, although there can also be a significant electrostatic component depending on the relative orientation of the rings.
The ethyl ester (-COOCH2CH3) group introduces further complexity. The carbonyl oxygen can act as a hydrogen bond acceptor, and the ethyl chain can participate in weaker van der Waals interactions, contributing to the dispersion energy.
Illustrative Data Table
The following table presents a hypothetical PIXEL energy decomposition analysis for a dimer of this compound. This data is purely illustrative and intended to demonstrate the type of information that would be obtained from such a study.
| Interaction Type | Coulombic (kcal/mol) | Polarization (kcal/mol) | Dispersion (kcal/mol) | Repulsion (kcal/mol) | Total (kcal/mol) |
| Hydrogen Bond (OH···O-N) | -8.5 | -1.5 | -2.0 | 3.0 | -9.0 |
| π-π Stacking | -2.0 | -0.5 | -5.5 | 2.5 | -5.5 |
| van der Waals (ethyl-ethyl) | -0.5 | -0.2 | -1.8 | 1.0 | -1.5 |
Detailed Research Findings
While specific research on this compound is not available, studies on similar molecules, such as substituted nitrobenzoic acids, have highlighted the dominant role of hydrogen bonding and π-π interactions in their crystal packing. For instance, in many nitro-substituted aromatic compounds, the nitro group is frequently involved in a variety of intermolecular interactions, including hydrogen bonds and other weaker contacts, which collectively stabilize the crystal lattice. A PIXEL analysis of this compound would be invaluable in quantifying these contributions and providing a detailed picture of the energetic landscape of its solid state.
Such a study would involve first determining the single-crystal X-ray diffraction structure of the compound. This would provide the precise atomic coordinates and symmetry of the crystal lattice. Subsequently, high-level quantum chemical calculations would be performed to obtain the electron density of an isolated molecule. Finally, the PIXEL method would be employed to calculate the interaction energies between molecular pairs in the crystal, leading to a comprehensive understanding of the forces that hold the crystal together.
The insights gained from such an analysis would be crucial for understanding the physicochemical properties of this compound, such as its melting point, solubility, and polymorphism, and for the rational design of new materials with desired properties.
Chemical Reactivity and Transformation Studies
Reactivity of the Ester Moiety: Hydrolysis and Transesterification Reactions
The ester functional group in Ethyl 2-hydroxy-6-nitrobenzoate is a primary site for nucleophilic attack, leading to hydrolysis and transesterification reactions. These transformations are fundamental in modifying the carboxylic acid end of the molecule.
Kinetic Studies of Alkaline and Acid-Catalyzed Hydrolysis
While specific kinetic data for the hydrolysis of this compound is not extensively documented in publicly available literature, the kinetics can be inferred from studies on analogous compounds, such as ethyl p-nitrobenzoate. acs.orgresearchgate.net The hydrolysis of esters can be catalyzed by both acids and bases.
Alkaline Hydrolysis: The hydrolysis of esters in the presence of a base, such as sodium hydroxide (B78521), is a second-order reaction, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.orgresearchgate.net The presence of the electron-withdrawing nitro group on the aromatic ring is expected to significantly increase the rate of alkaline hydrolysis compared to unsubstituted ethyl benzoate (B1203000). This is because the nitro group helps to stabilize the negative charge that develops on the carbonyl oxygen in the transition state of the reaction.
A study on the alkaline hydrolysis of ethyl p-nitrobenzoate in ethanol-water mixtures demonstrated that the second-order rate constants vary with solvent composition and temperature. researchgate.net It is anticipated that this compound would exhibit even more complex kinetic behavior due to the ortho-hydroxyl group, which can participate in intramolecular catalysis or hydrogen bonding, potentially influencing the reaction rate.
Acid-Catalyzed Hydrolysis: The acid-catalyzed hydrolysis of esters is a reversible process that follows a multi-step mechanism. studysmarter.co.ukchemistrysteps.comchemguide.co.uklibretexts.orgkhanacademy.org The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. chemguide.co.uklibretexts.org The presence of the nitro group, being strongly electron-withdrawing, would likely retard the rate of acid-catalyzed hydrolysis by destabilizing the positively charged transition state.
The general mechanism for acid-catalyzed ester hydrolysis is as follows:
Protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺). chemguide.co.uklibretexts.org
Nucleophilic attack by a water molecule on the protonated carbonyl carbon. studysmarter.co.uk
Proton transfer from the attacking water molecule to one of the hydroxyl groups.
Elimination of an alcohol molecule (ethanol in this case) to form a protonated carboxylic acid.
Deprotonation to yield the carboxylic acid and regenerate the acid catalyst. libretexts.org
Mechanistic Investigations of Ester Cleavage Pathways
The cleavage of the ester bond in this compound typically proceeds via a nucleophilic acyl substitution mechanism.
In alkaline hydrolysis , the hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion as the leaving group to form the carboxylic acid, which is subsequently deprotonated in the basic medium to form the carboxylate salt.
In acid-catalyzed hydrolysis , the key is the activation of the carbonyl group by protonation. chemguide.co.uk Following the nucleophilic attack by water and subsequent proton transfers, the ethanol (B145695) moiety is eliminated as a neutral molecule, which is a better leaving group than the ethoxide ion.
Transesterification is another important reaction of the ester group, where one alcohol is exchanged for another. This reaction can also be catalyzed by either an acid or a base. ucla.edu For instance, reacting this compound with an excess of methanol (B129727) in the presence of an acid or base catalyst would lead to the formation of mthis compound and ethanol. ucla.edu The reaction is an equilibrium process, and driving it to completion often requires using a large excess of the new alcohol or removing one of the products. ucla.edu
Transformations of the Nitro Group
The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to various nitrogen-containing functionalities. These transformations are crucial for the synthesis of a wide array of derivatives.
Selective Reduction to Amino and Other Nitrogen-Containing Functional Groups
The selective reduction of the aromatic nitro group in the presence of other reducible functional groups, such as an ester, is a common challenge in organic synthesis. Fortunately, several methods have been developed to achieve this chemoselectivity. thieme-connect.com
Common reagents and conditions for the selective reduction of aromatic nitro compounds include:
Metal-based systems: Reagents like sodium borohydride (B1222165) (NaBH₄) in combination with iron(II) chloride (FeCl₂) have proven effective in selectively reducing the nitro group while leaving the ester group intact. thieme-connect.com Other systems, such as zinc or magnesium powder with hydrazine (B178648) glyoxylate, have also been reported to be highly selective.
Catalytic Hydrogenation: While catalytic hydrogenation with reagents like palladium on carbon (Pd/C) can reduce nitro groups, it may also lead to the reduction of the aromatic ring or cleavage of the ester under harsh conditions. Careful control of reaction conditions is necessary.
Transfer Hydrogenation: Using a hydrogen donor like hydrazine hydrate (B1144303) in the presence of a catalyst can be a milder method for selective nitro group reduction. researchgate.net
The reduction of the nitro group can be controlled to yield different products:
Amino group (-NH₂): Complete reduction of the nitro group leads to the formation of the corresponding aniline (B41778) derivative, ethyl 2-amino-6-hydroxybenzoate.
Hydroxylamino group (-NHOH): Partial reduction can yield the hydroxylamine (B1172632) derivative.
Nitroso group (-NO): This is an intermediate in the reduction pathway.
The choice of reducing agent and reaction conditions determines the final product. The following table summarizes some common selective reduction methods.
| Reagent/System | Product | Reference |
| NaBH₄-FeCl₂ | Aromatic Amine | thieme-connect.com |
| Zinc/Hydrazine Glyoxylate | Aromatic Amine | |
| Magnesium/Hydrazine Glyoxylate | Aromatic Amine | |
| Hydrazine Hydrate | Aromatic Amine | researchgate.net |
Participation in Cyclization and Heterocyclic Annulation Reactions
The strategic placement of the nitro group ortho to the ester and hydroxyl groups in this compound makes it a prime candidate for intramolecular cyclization reactions, particularly after reduction of the nitro group.
Reductive Cyclization: The in-situ reduction of the nitro group to an amino group can be followed by an intramolecular cyclization with the adjacent ester group. This reaction, often promoted by heat or a catalyst, would lead to the formation of a lactam, specifically a derivative of phenoxazinone. The general principle involves the nucleophilic attack of the newly formed amino group on the electrophilic carbonyl carbon of the ester, with the elimination of ethanol.
Studies on the reductive cyclization of ortho-nitroaryl substituted compounds have demonstrated the feasibility of such transformations. acs.org For example, the TiCl₃-mediated reductive cyclization of 2-(ortho-nitroaryl)-substituted enol esters leads to indolenines. acs.org Similarly, the catalytic reductive carbonylation of ortho-substituted nitroarenes is a known method for preparing various nitrogen-containing heterocycles. unimi.it
Furthermore, light-induced cyclization reactions involving ortho-nitrobenzyl alcohols and primary amines have been reported, offering a modern photochemical approach to form heterocyclic structures. nih.gov
Reactivity of the Hydroxyl Group
The phenolic hydroxyl group in this compound exhibits reactivity characteristic of phenols, although this is modulated by the electronic effects of the adjacent nitro and ester groups.
The hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. The electron-withdrawing nitro group in the ortho position increases the acidity of the phenolic proton compared to phenol (B47542) itself. The phenoxide is a potent nucleophile and can participate in various reactions.
Common reactions of the hydroxyl group include:
Etherification (Williamson Ether Synthesis): Reaction of the corresponding phenoxide with an alkyl halide (e.g., methyl iodide) would yield the corresponding ether, ethyl 2-methoxy-6-nitrobenzoate.
Esterification: The hydroxyl group can be acylated using an acid chloride or anhydride (B1165640) in the presence of a base to form a new ester. For example, reaction with acetic anhydride would yield ethyl 2-acetoxy-6-nitrobenzoate.
It is important to note that direct substitution or elimination of the phenolic hydroxyl group is generally not feasible under normal conditions due to the high strength of the C(sp²)-O bond. libretexts.org The reactivity of the hydroxyl group is primarily centered on reactions of the O-H bond and its role as a directing group in electrophilic aromatic substitution, although the strong deactivating effect of the nitro and ester groups makes further electrophilic substitution on the ring challenging. The hydroxyl group is an ortho, para-director; however, the presence of the strongly deactivating nitro group would significantly reduce the reactivity of the ring towards electrophiles. quora.comquora.com
Esterification and Etherification Reactions
Esterification: The formation of this compound itself involves the esterification of 2-hydroxy-6-nitrobenzoic acid. This reaction, typically a Fischer esterification, involves reacting the carboxylic acid with ethanol in the presence of an acid catalyst. However, the presence of a substituent at the C6 position, adjacent to the carboxylic acid group, introduces significant steric hindrance. This is observed in related compounds; for instance, the esterification of 2-methyl-6-nitrobenzoic acid is noted to be very slow due to the steric hindrance from the ortho-methyl group google.com. A similar challenge is expected for 2-hydroxy-6-nitrobenzoic acid, potentially requiring more forcing reaction conditions or alternative synthetic routes.
Etherification: The phenolic hydroxyl group of this compound can undergo etherification. In a similar compound, ethyl 2-hydroxy-6-methyl-benzoate, the hydroxyl group is reacted with allyl bromide in the presence of a base like potassium carbonate to form the corresponding allyl ether echemi.com. This reaction demonstrates the nucleophilic character of the phenoxide ion formed under basic conditions.
Table 1: Examples of Esterification and Etherification Reactions on Related Compounds Click on the headers to sort the table.
| Reaction Type | Starting Material | Reagents | Product | Reference |
|---|---|---|---|---|
| Esterification | 4-Nitrobenzoic acid | Ethanol, Acid Catalyst (e.g., H₂SO₄) | Ethyl 4-nitrobenzoate (B1230335) | scirp.orggoogle.com |
| Etherification | Ethyl 2-hydroxy-6-methyl-benzoate | Allyl bromide, K₂CO₃ | Ethyl 2-allyloxy-6-methyl-benzoate | echemi.com |
Intramolecular Hydrogen Bonding Effects on Reactivity
A significant structural feature of this compound is the potential for strong intramolecular hydrogen bonding between the phenolic hydroxyl group at C2 and the carbonyl oxygen of the ethyl ester group at C1. This type of hydrogen bond is common in ortho-hydroxy aromatic esters and acids.
This internal hydrogen bond can:
Decrease the acidity of the phenolic proton: By stabilizing the proton, the hydrogen bond makes it less available for abstraction by a base.
Reduce the nucleophilicity of the hydroxyl group: This can hinder reactions like etherification unless the hydrogen bond is first broken, for example, by a strong base.
Influence the conformation of the ester group: The hydrogen bond locks the ester group in a planar conformation with the ring, which can affect steric accessibility to the ortho positions.
Impact spectral properties: The presence of the hydrogen bond can be confirmed by spectroscopic methods like ¹H NMR (causing a downfield shift of the hydroxyl proton) and IR spectroscopy (causing a shift of the carbonyl stretching frequency).
A similar stabilizing intramolecular hydrogen bond is observed in the crystal structure of a related compound, Ethyl 4-(2-hydroxy-ethyl-amino)-3-nitro-benzoate, which forms a stable six-membered ring motif nih.gov. This precedent suggests a strong likelihood of similar intramolecular interactions in this compound, significantly influencing its chemical behavior.
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The benzene (B151609) ring of this compound is substituted with groups that have opposing effects on its reactivity towards aromatic substitution.
Influence of Existing Substituents on Regioselectivity
In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene ring. masterorganicchemistry.com The regiochemical outcome is determined by the directing effects of the substituents already present. youtube.com
-OH (Hydroxyl) group: This is a strongly activating, ortho, para-directing group. It increases the electron density at the positions ortho and para to it (C3, C5, and C7- which is C1).
-NO₂ (Nitro) group: This is a strongly deactivating, meta-directing group. It withdraws electron density from the ring, particularly from the ortho and para positions, making the meta position (C4) relatively less deactivated.
-COOEt (Ethyl Ester) group: This is a deactivating, meta-directing group, similar in effect to the nitro group. It directs incoming electrophiles to the positions meta to it (C3 and C5).
The positions open for substitution on the ring are C3, C4, and C5.
Position C3: ortho to -OH (activated) and meta to -COOEt (deactivated).
Position C4: para to -COOEt (deactivated) and meta to -OH and -NO₂ (deactivated).
Position C5: para to -OH (activated) and meta to -NO₂ (deactivated).
The directing effects are competitive. The powerful activating effect of the hydroxyl group would strongly favor substitution at its ortho (C3) and para (C5) positions. However, the C3 position is also meta to the deactivating ester group, and the C5 position is meta to the deactivating nitro group. The outcome of an electrophilic substitution reaction would depend on the specific electrophile and reaction conditions, but substitution is generally directed by the most powerful activating group. Therefore, positions C3 and C5 are the most likely sites for electrophilic attack.
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution Click on the headers to sort the table.
| Substituent | Effect on Ring | Directing Influence |
|---|---|---|
| -OH | Activating | Ortho, Para |
| -NO₂ | Deactivating | Meta |
| -COOEt (Ester) | Deactivating | Meta |
Structure-Reactivity Relationships Governing Aromatic Transformations
Conversely, the ring is activated towards nucleophilic aromatic substitution (NAS). youtube.com NAS reactions require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a suitable leaving group (like a halide). While this compound does not have a typical leaving group, the principles apply. The presence of the nitro group at C6 and the ester at C1 makes the ring electron-poor and thus more susceptible to attack by strong nucleophiles.
Derivatization Reactions for Modifying Chemical Properties and Reactivity
The functional groups of this compound offer several handles for derivatization to modify its properties.
Etherification of the hydroxyl group: As discussed, this reaction can be used to introduce various alkyl or aryl groups, altering solubility and steric properties. For example, reaction with allyl bromide yields an allyl ether echemi.com.
Reduction of the nitro group: The nitro group can be readily reduced to an amino group (-NH₂) using various reagents, such as metals in acid (e.g., Fe, HCl) or catalytic hydrogenation. This transformation drastically changes the electronic properties of the molecule, converting a deactivating, meta-directing group into a strongly activating, ortho, para-directing group. The resulting Ethyl 2-amino-6-hydroxybenzoate would be highly activated towards electrophilic substitution.
Hydrolysis or Transesterification of the ester: The ethyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. Alternatively, it can be converted to other esters (transesterification) by reaction with a different alcohol in the presence of a catalyst.
These derivatization reactions allow for the synthesis of a wide range of structures from this compound, enabling its use as a versatile intermediate in organic synthesis.
Role As a Synthetic Intermediate and Precursor in Chemical Synthesis
Building Block for Complex Organic Molecule Synthesis
The chemical architecture of Ethyl 2-hydroxy-6-nitrobenzoate offers multiple reaction sites for the construction of more elaborate organic molecules. The presence of the nitro, hydroxyl, and ester functional groups on the aromatic ring allows for a variety of synthetic manipulations.
The nitro group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring. numberanalytics.com More importantly, it can be readily reduced to an amino group (-NH₂) using various reducing agents, such as hydrogen gas with a palladium-on-carbon catalyst or iron in acidic media. sciencemadness.orgsciencemadness.org This transformation is fundamental in synthetic organic chemistry as it introduces a nucleophilic center, paving the way for the synthesis of a wide array of derivatives. The resulting ethyl 2-amino-6-hydroxybenzoate can then undergo reactions such as diazotization, acylation, and alkylation to introduce further complexity.
The hydroxyl group (-OH) is another key functional group that enhances the synthetic utility of this compound. It can be alkylated to form ethers or acylated to form esters. mt.com These reactions are often employed to protect the hydroxyl group during subsequent transformations or to introduce specific functionalities that may be crucial for the biological activity or material properties of the final product.
The ethyl ester group (-COOCH₂CH₃) can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid. orgsyn.org This carboxylic acid can then be converted into other functional groups, such as amides, acid chlorides, or other esters, further expanding the synthetic possibilities. For instance, the formation of amides is a common step in the synthesis of many pharmaceutical compounds.
The combination of these functional groups makes this compound a versatile starting material for the synthesis of various substituted aromatic compounds, which are common motifs in many complex organic molecules.
Precursor for Advanced Pharmaceutical and Agrochemical Intermediates
Aromatic nitro compounds are significant precursors in the synthesis of a wide range of pharmaceuticals and agrochemicals. numberanalytics.commdpi.com The nitro group itself is a feature in some bioactive molecules, but more commonly, it serves as a synthetic handle that can be converted into other functional groups, particularly the amino group. researchgate.netfrontiersin.org
The reduction of this compound to its corresponding amine is a critical step in its potential application as a precursor for bioactive compounds. Aromatic amines are key building blocks for a vast number of pharmaceuticals, including analgesics, anticancer agents, and antibiotics. frontiersin.org For example, the synthesis of many heterocyclic compounds, which are prevalent in drug molecules, often starts from substituted anilines. The resulting 2-amino-6-hydroxybenzoic acid derivatives can be used to construct heterocyclic rings like benzoxazoles or quinolines, which are known to possess a broad spectrum of biological activities.
Similarly, in the agrochemical industry, many herbicides, fungicides, and insecticides are based on substituted aromatic structures. numberanalytics.com The ability to introduce various substituents onto the aromatic ring of this compound, either before or after the modification of its primary functional groups, allows for the generation of a library of compounds that can be screened for potential agrochemical activity. The presence of a hydroxyl group and a carboxylate (or a derivative thereof) in close proximity on an aromatic ring is a structural feature found in some plant growth regulators and herbicides.
While direct synthesis of commercial drugs or pesticides starting from this compound is not extensively documented in publicly available literature, its chemical nature strongly suggests its potential as a valuable intermediate in the discovery and development of new pharmaceutical and agrochemical agents. The strategic placement of the functional groups provides a scaffold that can be readily modified to explore structure-activity relationships.
Applications in Material Science as a Polymer or Supramolecular Assembly Component
The application of functionalized aromatic compounds in material science, particularly in the development of new polymers and supramolecular assemblies, is a growing field of research. unc.edunih.gov While specific studies on the use of this compound in this context are limited, its structural features suggest potential applications.
The presence of multiple functional groups that can participate in hydrogen bonding (the hydroxyl and nitro groups) and potentially other non-covalent interactions makes this compound an interesting candidate for the design of supramolecular assemblies. These assemblies are ordered structures formed by the spontaneous association of molecules through non-covalent bonds. The specific arrangement of the functional groups on the benzene (B151609) ring could direct the formation of well-defined one-, two-, or three-dimensional networks.
In the realm of polymer science, functionalized benzoates can be incorporated into polymer chains to impart specific properties. For example, the hydroxyl group of this compound could be used as an initiation site for ring-opening polymerization, or the entire molecule could be used as a monomer in condensation polymerization if the ester is first hydrolyzed to a carboxylic acid and the nitro group is reduced to an amine. The resulting polymers could exhibit interesting thermal, optical, or mechanical properties due to the presence of the polar nitro and hydroxyl groups. The functionalization of polymers with such groups can influence their solubility, thermal stability, and interaction with other materials. unc.edu
Although the direct application of this compound in material science is yet to be fully explored, the versatility of its structure presents opportunities for the development of novel materials with tailored properties. Further research into its polymerization and self-assembly behavior could unveil its potential in this exciting area of chemistry.
Conclusion and Future Research Directions
Summary of Key Academic Discoveries and Methodological Advancements
Detailed academic discoveries and specific methodological advancements for the synthesis and characterization of ethyl 2-hydroxy-6-nitrobenzoate are not extensively documented in the reviewed literature. However, general methodologies for the synthesis of related nitroaromatic esters can be inferred. For instance, the synthesis of various ethyl nitrobenzoates often involves the esterification of the corresponding nitrobenzoic acid. rsc.org The reduction of a nitro group to an amino group is a common transformation, as demonstrated in the synthesis of ethyl 4-aminobenzoate (B8803810) from ethyl 4-nitrobenzoate (B1230335) using indium powder and ammonium (B1175870) chloride. orgsyn.orgresearchgate.net
A patent for the preparation of 2-amino-6-ethylbenzoic acid mentions the reduction of 2-acetyl-6-nitrobenzoic acid. google.com While this starting material is structurally related to our compound of interest, the patent focuses on the synthesis of the corresponding aminobenzoic acid and does not provide a direct route to this compound.
Spectroscopic data for a range of related benzoate (B1203000) esters are available, providing a comparative framework. For example, the 1H NMR spectrum of ethyl 2-nitrobenzoate (B253500) has been reported, showing characteristic signals for the aromatic protons and the ethyl group. rsc.org Similarly, spectroscopic information for ethyl salicylate (B1505791) (ethyl 2-hydroxybenzoate) is well-documented in databases like the NIST WebBook. nist.govnist.gov This information would be crucial for the characterization of this compound, should a synthetic route be established.
Identification of Unexplored Reactivity and Synthetic Opportunities
The primary unexplored area concerning this compound is its synthesis. A potential synthetic route could involve the nitration of ethyl salicylate. However, controlling the regioselectivity of this reaction to favor the introduction of a nitro group at the 6-position would be a significant challenge due to the directing effects of the hydroxyl and ester groups.
Another synthetic avenue could be the esterification of 2-hydroxy-6-nitrobenzoic acid. The synthesis of this acid itself would be a prerequisite.
The reactivity of this compound is also largely uncharted territory. The interplay between the electron-withdrawing nitro group and the electron-donating hydroxyl group, both ortho to the ester functionality, would likely lead to unique reactivity patterns. For instance, the acidity of the phenolic proton would be influenced by the adjacent nitro group. The susceptibility of the aromatic ring to nucleophilic aromatic substitution, particularly the displacement of the nitro group, presents an interesting area for investigation. researchgate.net
Outlook on Synergistic Experimental and Computational Research
Given the scarcity of experimental data, computational chemistry offers a powerful tool to predict the properties and reactivity of this compound. researchgate.net Density Functional Theory (DFT) calculations could be employed to:
Predict Spectroscopic Data: Calculation of NMR chemical shifts and vibrational frequencies would provide a theoretical benchmark for future experimental work.
Analyze Molecular Properties: Understanding the molecule's geometry, electronic structure (HOMO-LUMO gap), and electrostatic potential would offer insights into its stability and reactivity. researchgate.net
Model Reaction Pathways: Theoretical modeling of potential synthetic routes, such as the nitration of ethyl salicylate, could help in optimizing reaction conditions.
A synergistic approach, where computational predictions guide experimental investigations, would be the most efficient way to advance the understanding of this compound. For example, predicted NMR data could aid in the unambiguous identification of the target molecule in a complex reaction mixture.
Potential for Rational Design of Related Chemical Entities with Tunable Reactivity
A thorough understanding of the structure-property relationships in this compound would pave the way for the rational design of related molecules with tailored reactivity. By systematically varying the substituents on the aromatic ring, it would be possible to fine-tune the electronic properties and, consequently, the chemical behavior of the molecule.
For instance, introducing additional electron-withdrawing or electron-donating groups could modulate the acidity of the phenol (B47542), the electrophilicity of the aromatic ring, and the reactivity of the ester group. This could lead to the development of novel building blocks for organic synthesis or molecules with specific biological activities. The study of related compounds like ethyl 2,6-dimethoxybenzoate provides a basis for understanding how modifications to the ortho substituents can influence molecular properties. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
